molecular formula C19H13ClN2S2 B3957345 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole

4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole

Cat. No. B3957345
M. Wt: 368.9 g/mol
InChI Key: CDGRNIJYWZLOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research. This compound has been shown to selectively inhibit the activity of Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in cell division. In

Scientific Research Applications

4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to have potential therapeutic applications in cancer research. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of PLK1 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to selectively inhibit PLK1 activity, making it a promising candidate for the development of anti-cancer drugs.

Mechanism of Action

PLK1 is a protein kinase that plays a critical role in cell division. It is involved in the regulation of mitosis, cytokinesis, and the DNA damage response. 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole selectively inhibits the activity of PLK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of PLK1-mediated phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models. In addition, 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been shown to enhance the efficacy of radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in lab experiments is its selectivity for PLK1. This allows for the specific inhibition of PLK1 activity without affecting other kinases. However, one limitation is the potential for off-target effects. It is important to carefully evaluate the specificity of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in each experimental system.

Future Directions

There are several future directions for the development and use of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole. One direction is the optimization of the compound for use in clinical trials. This includes the evaluation of its pharmacokinetics, toxicity, and efficacy in animal models. Another direction is the identification of biomarkers that can predict response to 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole treatment. Additionally, the combination of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole with other anti-cancer agents, such as chemotherapy and immunotherapy, should be explored. Finally, the potential use of 4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in other diseases, such as viral infections and neurodegenerative diseases, should be investigated.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S2/c20-15-8-6-14(7-9-15)17-12-24-19(22-17)10-18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGRNIJYWZLOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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